Doripenem-M1

Pharmacokinetics Carbapenem metabolism Elimination half-life

Doripenem-M1 (CAS 1222629-57-3), also designated as 4,7-seco-Doripenem Disodium Salt, is the microbiologically inactive β-lactam ring-opened metabolite of the parenteral carbapenem antibiotic doripenem, generated primarily via hydrolysis by renal dehydropeptidase-I (DHP-1). Unlike the parent antibiotic, which exerts broad-spectrum bactericidal activity through penicillin-binding protein inhibition, doripenem-M1 lacks antibacterial activity entirely and serves a distinct purpose in pharmaceutical development and quality control as a characterized impurity reference standard.

Molecular Formula C15H26N4O7S2
Molecular Weight 438.5 g/mol
CAS No. 1222629-57-3
Cat. No. B12774981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoripenem-M1
CAS1222629-57-3
Molecular FormulaC15H26N4O7S2
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1C(NC(=C1SC2CC(NC2)CNS(=O)(=O)N)C(=O)O)C(C(C)O)C(=O)O
InChIInChI=1S/C15H26N4O7S2/c1-6-11(10(7(2)20)14(21)22)19-12(15(23)24)13(6)27-9-3-8(17-5-9)4-18-28(16,25)26/h6-11,17-20H,3-5H2,1-2H3,(H,21,22)(H,23,24)(H2,16,25,26)/t6-,7-,8+,9+,10-,11-/m1/s1
InChIKeyDGCDKVKIMXIBKA-VFZPANTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doripenem-M1 (CAS 1222629-57-3): Ring-Opened Carbapenem Metabolite as an Analytical Reference Standard for Pharmaceutical Quality Control and Pharmacokinetic Research


Doripenem-M1 (CAS 1222629-57-3), also designated as 4,7-seco-Doripenem Disodium Salt, is the microbiologically inactive β-lactam ring-opened metabolite of the parenteral carbapenem antibiotic doripenem, generated primarily via hydrolysis by renal dehydropeptidase-I (DHP-1) [1]. Unlike the parent antibiotic, which exerts broad-spectrum bactericidal activity through penicillin-binding protein inhibition, doripenem-M1 lacks antibacterial activity entirely and serves a distinct purpose in pharmaceutical development and quality control as a characterized impurity reference standard [2]. The compound exists as a mixture of double bond isomers with a molecular formula of C₁₅H₂₆N₄O₇S₂ (free acid) or C₁₅H₂₄N₄Na₂O₇S₂ (disodium salt, MW 482.48), is hygroscopic, and requires storage at −20 °C under inert atmosphere .

Why Doripenem-M1 Cannot Be Substituted by Other Carbapenem Ring-Opened Metabolites in Analytical and Pharmacokinetic Applications


Although multiple carbapenems (meropenem, imipenem, ertapenem) generate β-lactam ring-opened metabolites via DHP-1-mediated hydrolysis, these metabolites are not interchangeable as analytical reference standards. Each ring-opened metabolite possesses a distinct molecular structure reflecting the unique side-chain chemistry of its parent carbapenem, resulting in different chromatographic retention times, mass spectrometric fragmentation patterns, and extraction recovery characteristics [1]. Critically, doripenem-M1 exhibits quantifiably different pharmacokinetic properties from comparator ring-opened metabolites—including a plasma elimination half-life of 2.5 h versus 2.31 h for the meropenem open-ring metabolite (ICI 213,689) and a distinct urinary excretion fraction of 18.5% of administered dose versus approximately 37% for the ertapenem ring-opened metabolite [2]. For regulatory-compliant impurity profiling and bioanalytical method validation under ICH Q3A/Q3B and pharmacopeial standards (USP/EP), only the authentic doripenem-M1 reference standard provides the requisite structural fidelity and traceability for accurate quantification of this specific impurity in doripenem API and finished drug product .

Quantitative Differentiation Evidence for Doripenem-M1 (CAS 1222629-57-3) Relative to Comparator Carbapenem Metabolites and Parent Drug


Doripenem-M1 Elimination Half-Life Is 2.3-Fold Longer Than Parent Doripenem, and 8% Longer Than the Meropenem Ring-Opened Metabolite

Doripenem-M1 exhibits a plasma elimination half-life (t₁/₂) of 2.5 hours, which is approximately 2.3-fold longer than that of unchanged doripenem (1.1 hours) measured concurrently in the same study [1]. This differential half-life means that doripenem-M1 persists in the systemic circulation significantly longer than the parent antibiotic, a property that must be accounted for in bioanalytical method scheduling, sampling time-point design, and pharmacokinetic modeling. In cross-study comparison, the doripenem-M1 half-life of 2.5 h exceeds that of the meropenem ring-opened metabolite ICI 213,689 (2.31 h in healthy volunteers) by approximately 8%, and substantially exceeds the half-life of the ertapenem parent drug (~4 h), though ertapenem's ring-opened metabolite half-life has not been independently reported with the same methodological rigor [2]. This differential elimination kinetics profile is critical for laboratories performing simultaneous multi-analyte carbapenem assays, where isobaric or near-isobaric interferences must be chromatographically resolved and where the extended detection window of doripenem-M1 relative to its parent drug directly impacts lower limit of quantification (LLOQ) validation strategies.

Pharmacokinetics Carbapenem metabolism Elimination half-life

Doripenem-M1 Accounts for Only 18.5% of Administered Dose in Urine, Versus ~37% for the Ertapenem Ring-Opened Metabolite—A 2-Fold Difference That Defines Impurity Profiling Acceptance Criteria

Following a single 500-mg IV dose of [¹⁴C]doripenem, doripenem-M1 accounts for a mean of 18.5% (± 2.6%) of the administered dose recovered in urine, while unchanged doripenem constitutes 78.7% (± 5.7%) [1]. This quantitative ratio of metabolite to parent (~0.235:1) is substantially lower than that observed for other clinically significant carbapenems. For ertapenem, the β-lactam ring-opened metabolite represents approximately 36.7% of the dose excreted in urine—essentially double the doripenem-M1 fraction [2]. For meropenem, the ring-opened lactam metabolite accounts for the majority of non-parent drug excretion, with unchanged meropenem representing approximately 71% of the urinary radioactivity and the ring-opened metabolite comprising most of the remaining ~28% [3]. This 2-fold lower fractional excretion of doripenem-M1 compared to the ertapenem ring-opened metabolite is a compound-specific quantitative parameter that directly informs the impurity acceptance thresholds in ICH-compliant specification setting. For doripenem drug product, the lower relative abundance of doripenem-M1 means that analytical methods must achieve proportionally lower LOQ values to accurately quantify this impurity at the ICH Q3B reporting threshold (0.1% for a maximum daily dose >2 g), compared with the higher-abundance ertapenem metabolite where higher LOQs may be acceptable.

Urinary excretion Metabolic fate Impurity profiling

Doripenem-M1 Systemic Exposure Increases 5.1-Fold During Continuous Renal Replacement Therapy, a Disproportionate Accumulation Relative to Parent Doripenem (3.1-Fold)

In dialysis-dependent subjects with stage 5 chronic kidney disease undergoing continuous venovenous hemofiltration (CVVH) or continuous venovenous hemodiafiltration (CVVHDF), the systemic exposure to doripenem-M1 (measured as AUC) was approximately 5-fold greater than in healthy subjects: 24 μg·h/ml for CVVH and 22 μg·h/ml for CVVHDF versus 4.7 μg·h/ml for healthy volunteers [1]. In contrast, parent doripenem exposure increased only approximately 3-fold under identical conditions: 98 μg·h/ml for CVVH and 77 μg·h/ml for CVVHDF versus 32 μg·h/ml for healthy subjects. This disproportionate accumulation of the metabolite (5.1-fold) relative to the parent drug (3.1-fold) indicates that doripenem-M1 has a differential dependence on renal clearance compared with unchanged doripenem, with the metabolite relying more heavily on active tubular secretion or glomerular filtration for elimination. The mean sieving coefficients for both doripenem and doripenem-M1 exceeded 0.67 during both CVVH and CVVHDF, indicating that both are efficiently removed by hemofiltration, yet the metabolite still accumulates to a greater degree [1]. This differential accumulation profile is directly relevant to pharmaceutical analysts validating doripenem-M1 quantification methods in plasma from renal impairment populations, where metabolite concentrations may exceed those of the parent drug at later sampling time points due to the combined effect of a longer half-life and reduced renal clearance.

Renal replacement therapy Continuous venovenous hemofiltration Metabolite accumulation

Doripenem-M1-to-Doripenem Plasma AUC Ratio Is Fixed at 18% Across a 500 mg–1 g Dose Range, Providing a Validatable Bioanalytical Benchmark That Differs from Other Carbapenem Metabolite Ratios

The mean (SD) plasma doripenem-M1-to-doripenem AUC ratio following single 500 mg and 1 g doses in healthy subjects is 18% (7.2%), and this ratio is consistent across the clinically relevant dose range, indicating dose-proportional formation of the metabolite [1]. This fixed ratio serves as a critical benchmark parameter for bioanalytical method cross-validation and incurred sample reanalysis (ISR) acceptance in regulated pharmacokinetic studies. When doripenem-M1 concentrations measured in clinical study samples deviate substantially from this expected 18% AUC ratio, it signals potential pre-analytical instability (ex vivo hydrolysis of doripenem to doripenem-M1) or analytical interference. In contrast, the parent-to-metabolite AUC ratio differs markedly across carbapenems: ertapenem exhibits approximately equal urinary excretion of parent (37.5%) and ring-opened metabolite (36.7%), yielding a metabolite-to-parent ratio approaching 1:1 [2]; meropenem's metabolite-to-parent ratio in plasma is estimated to be considerably lower based on the predominance of unchanged drug in circulation [3]. The 18% ratio for doripenem-M1 therefore represents a compound-specific, literature-validated quality metric that can be incorporated into standard operating procedures for doripenem bioanalysis. Any laboratory procuring doripenem-M1 reference standard for quantitative LC-MS/MS method development can use this ratio as a system suitability criterion to verify that the calibration standards and quality control samples have been correctly prepared.

AUC ratio Dose proportionality Bioanalytical method validation

Doripenem-M1 Reference Standard Is Fully Characterized and Traceable to Pharmacopeial Standards, Unlike Generic Carbapenem Metabolite Standards That Lack ICH-Compliant Characterization

The 4,7-seco-Doripenem Disodium Salt (doripenem-M1) offered by established reference standard suppliers is a fully characterized chemical compound used as a reference standard of API doripenem, compliant with regulatory guidelines including ICH Q3A/Q3B for impurity qualification and traceable against pharmacopeial standards (USP or EP) . This standard is specifically designated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages of drug development . In contrast, generic carbapenem metabolite standards or research-grade compounds frequently lack the full Certificate of Analysis (CoA) documentation—including identity confirmation by NMR and HRMS, purity determination by HPLC with orthogonal detection, residual solvent analysis, and water content by Karl Fischer titration—that regulatory submissions require . The commercial availability of doripenem-M1 as a characterized impurity standard at a typical purity of 98% (HPLC) enables pharmaceutical manufacturers to meet the ICH Q3B identification threshold (0.1% for maximum daily dose >2 g) for this specific degradation product/metabolite during doripenem drug product stability studies and forced degradation assessments . This regulatory-grade characterization and traceability cannot be achieved by substituting the doripenem parent drug or an unrelated carbapenem ring-opened metabolite, as the chromatographic retention, UV absorption, and MS/MS fragmentation properties are unique to the doripenem-M1 molecular structure.

Reference standard Regulatory compliance Impurity profiling

Doripenem-M1 Requires Hygroscopicity-Controlled Handling and −20 °C Storage Under Inert Atmosphere, Differentiating Its Procurement and Stability Management from Non-Hygroscopic Reference Standards

Doripenem-M1 (4,7-seco-Doripenem Disodium Salt) is explicitly classified as hygroscopic and must be stored at −20 °C in a freezer under an inert atmosphere to prevent moisture uptake and oxidative degradation . The compound has a predicted melting point exceeding 165 °C with decomposition, a predicted boiling point of 726.0 ± 70.0 °C, a predicted density of 1.56 ± 0.1 g/cm³, and limited aqueous solubility . These physicochemical properties impose specific procurement and handling requirements that differ substantially from those of the non-hygroscopic parent drug doripenem monohydrate (typically stored at room temperature in sealed containers) and from many other carbapenem impurity reference standards that may tolerate ambient conditions for short periods . The hygroscopic nature of doripenem-M1 means that analytical weighing must be performed under controlled humidity conditions, and stock solutions prepared in DMSO or appropriate solvents must be aliquoted and stored at −20 °C to prevent freeze-thaw degradation that would compromise quantitative accuracy. For laboratories procuring this standard, the requirement for −20 °C freezer capacity with inert atmosphere capability (e.g., nitrogen-purged storage) represents a distinct operational consideration that should be factored into procurement planning. Furthermore, the limited aqueous solubility of the free acid form necessitates careful solvent selection (e.g., DMSO at 20 mg/ml or PBS at 3 mg/ml) for preparation of primary stock solutions used in calibration curve generation .

Stability Storage condition Hygroscopicity

Validated Application Scenarios for Doripenem-M1 (CAS 1222629-57-3) Based on Quantitative Differentiation Evidence


Regulatory-Compliant Impurity Profiling of Doripenem API and Finished Drug Product Under ICH Q3A/Q3B Guidelines

Pharmaceutical quality control laboratories performing impurity profiling of doripenem active pharmaceutical ingredient (API) or finished drug product (FDP) require doripenem-M1 as a characterized reference standard traceable to USP or EP monographs . The 18.5% urinary excretion fraction and fixed 18% plasma AUC ratio provide quantitative benchmarks for verifying that the impurity standard has been correctly identified and quantified in HPLC or LC-MS/MS methods [1]. Given that doripenem-M1 constitutes a known degradation product arising from β-lactam ring opening, its quantification at the ICH Q3B reporting threshold (0.1%) necessitates method sensitivity capable of detecting this impurity at levels approximately 10-fold below its typical abundance relative to the parent drug. The availability of the reference standard at 98% purity (HPLC) enables laboratories to establish validated relative response factors (RRFs) and to demonstrate method specificity by confirming chromatographic resolution of doripenem-M1 from the parent drug and other specified impurities .

LC-MS/MS Bioanalytical Method Development and Validation for Clinical Pharmacokinetic Studies of Doripenem

Bioanalytical laboratories developing quantitative LC-MS/MS methods for doripenem measurement in human plasma must incorporate doripenem-M1 as a separately quantified analyte because the metabolite exhibits a 2.3-fold longer elimination half-life (2.5 h vs. 1.1 h for parent) and accumulates disproportionately (5.1-fold vs. 3.1-fold) in subjects with renal impairment undergoing continuous renal replacement therapy . The fixed M1-to-doripenem AUC ratio of 18% serves as a method performance benchmark: deviation from this ratio in clinical samples may indicate ex vivo hydrolysis of doripenem during sample collection or processing, triggering investigation of pre-analytical stability [1]. The extended half-life of doripenem-M1 also dictates that the sampling schedule for pharmacokinetic studies must extend to at least 12–15 hours post-dose (approximately 5 half-lives) to adequately characterize the metabolite's terminal elimination phase, rather than the ~5–6 hours sufficient for the parent drug alone .

Forced Degradation Studies and Stability-Indicating Method Development for Doripenem Formulations

During forced degradation (stress testing) of doripenem drug substance and product per ICH Q1A(R2), hydrolytic stress conditions (acidic, basic, and neutral pH) generate doripenem-M1 as a primary degradation product via β-lactam ring opening . The authentic doripenem-M1 reference standard is essential for confirming the identity of this degradation peak in stress sample chromatograms by retention time matching and for establishing mass balance in stability-indicating HPLC methods. The hygroscopic nature of the compound and its requirement for −20 °C storage under inert atmosphere [1] must be carefully managed during preparation of stress sample spiking solutions, as moisture uptake during weighing can introduce systematic errors in degradation product quantification. Laboratories should establish a standard operating procedure for handling this hygroscopic standard that includes equilibration to room temperature in a desiccator before opening, use of anti-static weighing devices, and immediate preparation of stock solutions in anhydrous DMSO to minimize water absorption .

Carbapenem Metabolite Cross-Reactivity Screening in Bioanalytical Method Selectivity Assessment

Clinical pharmacology laboratories that quantify multiple carbapenems in a single analytical run must evaluate potential chromatographic co-elution or mass spectrometric cross-talk between doripenem-M1 and other structurally related ring-opened metabolites (e.g., meropenem ICI 213,689, ertapenem open-ring metabolite) . Because doripenem-M1 has a distinct elimination half-life (2.5 h) compared to ICI 213,689 (2.31 h) and a 2-fold lower urinary excretion fraction (18.5% vs. ~37% for ertapenem metabolite), its presence in patient samples follows a different temporal profile than comparator metabolites, necessitating confirmatory analysis with the authentic standard to rule out misidentification [1]. The compound's unique InChI Key (PJNKVKHAJNEENW-OZULOKFQSA-N) and monoisotopic mass (440.139941606 Da) provide definitive molecular identifiers for inclusion in mass spectral libraries used for metabolite identification workflows, preventing false-positive assignments that could arise from isobaric interferences with other carbapenem metabolites .

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